7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-methoxybenzyl group at position 3 and a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl moiety at position 6. The quinazoline-dione scaffold is notable for its pharmacological relevance, particularly in anticancer and anti-inflammatory research.
Properties
CAS No. |
1357751-54-2 |
|---|---|
Molecular Formula |
C24H17ClN4O4 |
Molecular Weight |
460.87 |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
RCCLMANXUGFTLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione , hereafter referred to as Compound A , belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of Compound A, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure
Compound A features a complex structure that includes a quinazoline core substituted with an oxadiazole and a methoxybenzyl group. The presence of the 4-chlorophenyl and 1,2,4-oxadiazol-5-yl moieties contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In a comparative study of various quinazoline-2,4(1H,3H)-dione derivatives, compounds with similar structural features to Compound A were evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated moderate to high antibacterial activity with inhibition zone diameters ranging from 10 mm to 13 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of Compound A have been investigated in vitro. Compounds within the same chemical class have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar substitutions have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific IC50 values for these compounds ranged from 15 µM to 30 µM against breast and colon cancer cell lines .
Enzyme Inhibition
Compound A's structural analogs have been evaluated for their ability to inhibit key enzymes involved in disease processes. Notably, some quinazoline derivatives have demonstrated potent inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition mechanism typically involves competitive binding at the enzyme's active site.
Case Study 1: Antibacterial Efficacy
In a study published in the Marmara Pharmaceutical Journal, a series of quinazoline derivatives were synthesized and tested for antibacterial activity. Among these derivatives, those structurally related to Compound A exhibited significant activity against Staphylococcus aureus with MIC values around 75 mg/mL. The study concluded that structural modifications could enhance antibacterial potency .
Case Study 2: Anticancer Properties
A research article detailed the synthesis and evaluation of various quinazoline derivatives against cancer cell lines. Compound A's analogs were shown to inhibit the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cells significantly. The study highlighted that the presence of the oxadiazole ring was crucial for enhancing cytotoxic activity .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing quinazoline and oxadiazole structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study : A study demonstrated that derivatives of quinazolinone containing oxadiazole exhibited significant cytotoxicity. Specifically, a related compound showed an IC50 value of 7.52 µM against HeLa cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HeLa | 7.52 |
| 6b | MCF-7 | 100 |
| 6c | MCF-7 | 100 |
Antimicrobial Activity
Quinazoline derivatives have also been studied for their antimicrobial properties. The incorporation of oxadiazole enhances the spectrum of activity against various pathogens.
- Research Insight : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives is another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s quinazoline-dione core differs from benzoxazole-triazole () and 1,3-oxazole () systems. Quinazoline-diones are less common in synthetic literature but offer unique hydrogen-bonding capabilities due to the dual carbonyl groups.
- Substituent Effects : The 4-chlorophenyl group is a shared feature across all compounds, suggesting its utility in enhancing target binding. However, the target compound’s 3-methoxybenzyl group provides distinct electronic and steric properties compared to the methylphenyl () and sulfonylphenyl () moieties.
Analytical Characterization
Spectroscopic and elemental analysis data highlight critical differences:
Table 2: Analytical Data Comparison
Notable Points:
- The absence of a C=S peak (1243 cm⁻¹) in the target compound distinguishes it from ’s triazole-thione.
Q & A
Q. What are the key functional groups in 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, and how do they influence its reactivity?
The compound features a quinazoline-2,4-dione core substituted with a 4-chlorophenyl oxadiazole moiety and a 3-methoxybenzyl group. The oxadiazole ring contributes to π-π stacking interactions with biological targets, while the methoxy group enhances solubility and modulates electronic effects. The chlorine atom on the phenyl ring increases lipophilicity, potentially improving membrane permeability . Reactivity studies of analogous compounds suggest that the oxadiazole moiety is susceptible to nucleophilic attack under acidic conditions, while the quinazoline-dione core can undergo ring-opening reactions in the presence of strong bases .
Q. What synthetic methodologies are reported for quinazoline-oxadiazole hybrids, and how can they be adapted for this compound?
Synthesis typically involves:
- Step 1: Preparation of the quinazoline-dione scaffold via cyclization of anthranilic acid derivatives with urea or carbodiimides under reflux in DMF or DMSO .
- Step 2: Introduction of the oxadiazole moiety through a [3+2] cycloaddition between nitrile oxides and carboxylic acid derivatives, often catalyzed by NaH or K₂CO₃ .
- Step 3: Functionalization at the 3-position using alkylation or benzylation reactions, with 3-methoxybenzyl chloride as a common reagent . Reaction purity is monitored via HPLC (>95% purity) and characterized by ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range) and confirms regiochemistry .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione) and C-O-C vibrations (~1250 cm⁻¹ for the oxadiazole) .
- UV-Vis : Detects conjugation patterns (λmax ~260–300 nm for aromatic/oxadiazole systems) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
SAR analysis for quinazoline-oxadiazole hybrids involves:
- Oxadiazole substitution : Electron-withdrawing groups (e.g., 4-Cl) enhance target binding affinity in enzyme inhibition assays .
- Benzyl group modifications : 3-Methoxy substitution improves metabolic stability compared to unsubstituted benzyl groups, as shown in microsomal stability assays (t½ > 60 mins) .
- Quinazoline core rigidity : Saturation of the dione ring reduces off-target effects in cytotoxicity screens . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinase domains or G-protein-coupled receptors .
Q. What experimental strategies resolve contradictions in reported biological activity data for similar compounds?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) are addressed by:
- Dose-response normalization : Using standardized assays (e.g., MTT for cytotoxicity, fluorescence polarization for enzyme inhibition) .
- Off-target profiling : Screening against unrelated targets (e.g., CYP450 isoforms) to identify nonspecific interactions .
- Meta-analysis : Comparing data across studies with matched cell lines (e.g., HepG2 vs. HEK293) and assay conditions .
Q. How does the compound’s stability under physiological conditions impact preclinical testing?
Stability is assessed via:
- pH-dependent degradation : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with LC-MS monitoring .
- Plasma stability : Incubation in human plasma (37°C, 24 hrs) to measure half-life. Methoxybenzyl groups in analogs show improved stability (>80% remaining) compared to alkyl chains .
- Light/thermal stability : Accelerated stability studies (40°C/75% RH) identify degradation products, such as oxadiazole ring-opening derivatives .
Q. What in vitro models are suitable for elucidating its mechanism of action?
- Enzyme inhibition assays : Fluorescent substrates for kinases (e.g., EGFR) or phosphodiesterases quantify IC₅₀ values .
- Cell-based assays : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and ROS generation (DCFH-DA probe) in cancer lines .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
Methodological Considerations
Q. How can synthetic yields be improved without compromising purity?
- Catalyst optimization : Replacing NaH with milder bases (e.g., DBU) reduces side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., cycloaddition from 12 hrs to 30 mins) and improves yield (>80%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. What computational tools predict pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETlab estimate logP (~3.5), BBB permeability (low), and CYP inhibition .
- Molecular dynamics simulations : GROMACS models interactions with lipid bilayers to predict absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
